Lauryl Phosphate

描述

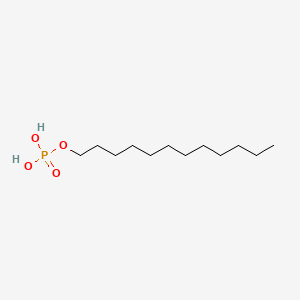

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dodecyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVACALAUIQMRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880492 | |

| Record name | Dihydrogen monolauryl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Phosphoric acid, monododecyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2627-35-2, 12751-23-4 | |

| Record name | Monolauryl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monolauryl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, monododecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrogen monolauryl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, dodecyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K08L8GE2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of lauryl phosphate?

An In-Depth Technical Guide to the Chemical Properties of Lauryl Phosphate

Introduction: Unveiling this compound

This compound, also known by its IUPAC name dodecyl dihydrogen phosphate, is an organophosphate compound that holds a significant position in the realm of surfactants, emulsifiers, and formulation science.[1] It is an ester of phosphoric acid and lauryl alcohol, a 12-carbon fatty alcohol. This molecular union results in an amphiphilic structure, characterized by a hydrophilic phosphate head group and a long, hydrophobic lauryl tail.[2] This dual nature is the cornerstone of its functionality, driving its self-assembly in solution and its activity at interfaces.

Commercially, this compound is typically available as a mixture of monothis compound (one lauryl chain per phosphate group) and dithis compound (two lauryl chains).[3] It is often supplied in its acidic form or as a salt, such as potassium this compound or sodium this compound, to modify its solubility and pH characteristics.[4][5] Its excellent emulsifying capabilities, mildness compared to other surfactants, and good biodegradability make it a valued ingredient in cosmetics, personal care products, and increasingly, in advanced drug delivery systems.[3][6][7] This guide provides a comprehensive exploration of the core chemical properties of this compound, offering technical insights and validated experimental protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Synthesis

The chemical behavior of this compound is intrinsically linked to its structure. The molecule consists of a polar phosphate head attached to a nonpolar dodecyl (C12) hydrocarbon tail.[2] The presence of the phosphate group makes it an anionic surfactant.[3][8]

The synthesis of this compound generally involves the phosphorylation of lauryl alcohol. Common industrial methods include reacting lauryl alcohol with a strong phosphorylating agent like phosphorus pentoxide (P₂O₅) or polyphosphoric acid.[3][9][10] The reaction conditions, such as temperature and the molar ratio of reactants, are carefully controlled to influence the ratio of monoester to diester in the final product.[9] Subsequent hydrolysis steps can be employed to break down any pyrophosphate intermediates and increase the yield of the desired monoalkyl phosphate.[10][11]

Physicochemical Properties

The bulk properties of this compound are a direct consequence of its molecular structure. It is typically a white to slightly yellow, odorless crystalline solid.[1][3] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | dodecyl dihydrogen phosphate | PubChem[1] |

| Molecular Formula | C₁₂H₂₇O₄P | PubChem[1] |

| Molecular Weight | 266.31 g/mol | PubChem[1] |

| Appearance | White to slightly yellow solid/crystals | Alfa Aesar MSDS[1], SAAPedia[3] |

| Solubility | Slightly soluble in water; soluble in ethanol | SAAPedia[3] |

The limited solubility in water is characteristic of long-chain alkyl phosphates, but this can be significantly increased by neutralization with a base (e.g., KOH, NaOH) to form the corresponding salt.[4][5]

Acidity and Dissociation

As a phosphate monoester, this compound is a dibasic acid, meaning it can donate two protons from its phosphate head group. The acidity is a critical property, influencing the molecule's charge, solubility, and interaction with other components in a formulation across different pH values. The dissociation occurs in two steps, characterized by two distinct pKa values.

The exact pKa values can be influenced by factors such as ionic strength and temperature, but for simple alkyl phosphates, pKa₁ is typically in the range of 1-2, while pKa₂ is around 6-7. This means that in most cosmetic and pharmaceutical formulations (pH 4-8), this compound will exist as a mixture of its monoanionic and dianionic forms, contributing to its effectiveness as an anionic surfactant.

Surfactant and Interfacial Properties

The amphiphilic nature of this compound makes it an effective anionic surfactant with excellent emulsifying, dispersing, and wetting abilities.[3][12]

Critical Micelle Concentration (CMC)

Above a specific concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), surfactant monomers self-assemble into spherical aggregates called micelles.[13][14] This is a thermodynamically driven process where the hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic heads form the outer surface of the micelle, interacting with the aqueous environment.

For lauryl monoester potassium phosphate, the CMC has been determined to be 0.569 mmol/L .[15][16] At this concentration, it significantly reduces the surface tension of water to 25.08 mN/m .[15][16] The low CMC value indicates high efficiency as a surfactant, meaning it can achieve its desired effect at a relatively low concentration. This property is crucial in drug development for solubilizing poorly soluble active pharmaceutical ingredients (APIs) within the hydrophobic core of the micelles.

Reactivity and Stability

Hydrolysis

As a phosphate ester, this compound is susceptible to hydrolysis, which involves the cleavage of the P-O-C ester bond to yield lauryl alcohol and phosphoric acid. This reaction is generally slow at neutral pH but can be catalyzed by strong acids or bases.[3][17] The stability of this compound in a formulation is therefore pH-dependent, a critical consideration for ensuring the shelf-life and efficacy of a product. The mechanism typically involves a nucleophilic attack on the phosphorus atom.[17][18]

Compatibility

This compound and its salts generally exhibit good compatibility with other ingredients.[19] However, like many anionic surfactants, its performance can be negatively impacted by the presence of divalent cations such as Ca²⁺ and Mg²⁺, which are found in hard water.[3] These cations can precipitate the surfactant, reducing its effectiveness.

Analytical Characterization Protocols

Accurate characterization of this compound is essential for quality control and formulation development. The following protocols outline key analytical methods.

Protocol: Identification by FT-IR and ³¹P-NMR

-

Objective: To confirm the identity and primary structure of synthesized or procured this compound.

-

Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is a robust technique for identifying characteristic functional groups. For this compound, key vibrational bands include P=O stretching, P-O-C stretching, and C-H stretching from the lauryl chain. ³¹P Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is highly specific for phosphorus-containing compounds and provides precise information about the chemical environment of the phosphorus atom, allowing for clear differentiation between monoesters, diesters, and free phosphoric acid.[15][16]

-

Methodology:

-

Sample Preparation:

-

For FT-IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

For ³¹P-NMR: Dissolve an accurately weighed sample (approx. 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.

-

-

FT-IR Analysis:

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic peaks: ~2920 cm⁻¹ (C-H stretch), ~1230 cm⁻¹ (P=O stretch), ~1030 cm⁻¹ (P-O-C stretch).

-

-

³¹P-NMR Analysis:

-

Acquire the proton-decoupled ³¹P spectrum. Phosphoric acid is used as an external standard (δ = 0 ppm).

-

Analyze the chemical shifts. Monoalkyl phosphates typically appear around 0 to +5 ppm, while dialkyl phosphates appear at slightly more negative shifts. Free phosphoric acid will also be visible if present.

-

-

Data Interpretation: Compare the obtained spectra with reference spectra or literature data to confirm the identity and assess the relative proportions of mono- and diester forms.

-

Protocol: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry

-

Objective: To determine the CMC of a this compound salt in an aqueous solution.

-

Causality: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants lower this energy by adsorbing at the air-water interface. As surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension drops. Once the CMC is reached, any additional surfactant forms micelles in the bulk solution rather than adsorbing at the interface, causing the surface tension to plateau. The concentration at which this break occurs is the CMC.[13]

-

Methodology:

-

Solution Preparation: Prepare a series of solutions of potassium this compound in deionized water, with concentrations spanning a range from well below to well above the expected CMC (e.g., 10⁻⁵ to 10⁻² mol/L).

-

Instrumentation: Use a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Calibrate the instrument according to the manufacturer's instructions.

-

Measurement:

-

Starting with the most dilute solution, measure the surface tension of each sample.

-

Ensure the measuring probe is thoroughly cleaned and dried between measurements to prevent cross-contamination.

-

Maintain a constant temperature throughout the experiment, as CMC is temperature-dependent.

-

-

Data Analysis:

-

Plot surface tension (mN/m) as a function of the logarithm of the surfactant concentration.

-

The plot will show two distinct linear regions. The intersection of the regression lines for these two regions corresponds to the CMC.

-

-

References

- 1. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2627-35-2 | Benchchem [benchchem.com]

- 3. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 4. ulprospector.com [ulprospector.com]

- 5. Disodium this compound | C12H25Na2O4P | CID 6452307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. NIKKOL Phosten HLP (this compound)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]

- 11. US4115483A - Process for preparing mono-alkyl acid phosphates having high mono-content and light color - Google Patents [patents.google.com]

- 12. Laureth-4 Phosphate - PCC Group Product Portal [products.pcc.eu]

- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Synthesis and Properties of this compound Monoester – ScienceOpen [scienceopen.com]

- 16. researchgate.net [researchgate.net]

- 17. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. zhonglanindustry.com [zhonglanindustry.com]

Synthesis of lauryl phosphate from lauryl alcohol and phosphoric acid.

An In-depth Technical Guide to the Synthesis of Lauryl Phosphate

A Senior Application Scientist's Field-Proven Perspective for Researchers and Development Professionals

Foreword: The Strategic Importance of this compound

This compound, and its corresponding salts, represent a critical class of anionic surfactants widely employed across diverse industries, from personal care and cosmetics to industrial lubricants and metalworking fluids.[1][2] Derived from lauryl alcohol, a fatty alcohol typically sourced from renewable feedstocks like coconut or palm kernel oil, these phosphate esters are prized for their excellent emulsifying, dispersing, and cleansing properties.[2][3] Unlike many traditional surfactants, they exhibit remarkable skin compatibility, low irritation potential, and good biodegradability, aligning with the growing demand for greener and safer chemical formulations.[1][4]

The synthesis of this compound, however, is not a trivial pursuit. The core challenge lies in controlling the degree of esterification of phosphoric acid, a triprotic acid, to selectively yield the desired monoalkyl phosphate (MAP) and dialkyl phosphate (DAP) in a predictable ratio, while minimizing the formation of trialkyl phosphate and residual starting materials. This guide provides a comprehensive overview of the fundamental reaction mechanisms, field-tested synthetic methodologies, and robust analytical techniques essential for the successful laboratory synthesis and scale-up of this compound.

Foundational Chemistry: The Esterification Mechanism

The synthesis of this compound from lauryl alcohol and a phosphorylating agent is fundamentally an esterification reaction. When using phosphoric acid directly, the reaction is a reversible condensation process where water is eliminated as a byproduct.[5][6]

The reaction proceeds stepwise:

-

Monothis compound (MAP) Formation: One molecule of lauryl alcohol reacts with phosphoric acid to form monothis compound and water.

-

Dithis compound (DAP) Formation: A second molecule of lauryl alcohol can react with the remaining acidic hydroxyl groups on either the starting phosphoric acid or the newly formed MAP to produce dithis compound and another molecule of water.

The product is invariably a mixture of MAP, DAP, unreacted phosphoric acid, and residual lauryl alcohol.[1] The ratio of these components is highly dependent on the reaction conditions, including the molar ratio of reactants, temperature, reaction time, and the efficiency of water removal.[5]

Caption: Reaction pathway for the formation of lauryl phosphates.

Key Synthetic Methodologies: A Comparative Analysis

Several methods exist for the phosphorylation of lauryl alcohol. The choice of phosphorylating agent is the most critical decision, directly influencing the reaction conditions and the final product composition.

Direct Esterification with Orthophosphoric Acid (H₃PO₄)

This is the most straightforward approach, involving the direct reaction of lauryl alcohol with concentrated phosphoric acid.[7] To drive the equilibrium towards the phosphate esters, continuous removal of the water byproduct is essential. This is typically achieved by conducting the reaction under reduced pressure or through azeotropic distillation.[5] The activation energy for this direct phosphorylation has been estimated at approximately 21 kcal/mol.[5]

-

Causality: Without efficient water removal, the reverse reaction (hydrolysis of the ester) will limit the conversion and yield. High temperatures are required to achieve a reasonable reaction rate but can also lead to side reactions or product degradation.

-

Catalysis: While the reaction can proceed without a catalyst, Brønsted acids can be employed to accelerate the process.[8] More advanced inorganic-organic hybrid catalysts, such as Schiff base manganese complexes, have been shown to achieve high yield (93%) and excellent selectivity (>98%) for the desired monoalkyl phosphate under optimized conditions.[9]

Phosphorylation with Phosphorus Pentoxide (P₂O₅)

Phosphorus pentoxide, the anhydride of phosphoric acid, is a powerful and highly reactive phosphorylating agent.[10] This method typically results in a mixture of mono- and di-esters.[1] The reaction proceeds in two stages: an initial phosphorylation followed by a hydrolysis step to convert any pyrophosphate intermediates into the final phosphate esters.[10]

-

Causality: P₂O₅ is highly hygroscopic and can aggregate, reducing its reactive surface area. Dispersing it in a non-reactive medium like mineral oil can mitigate this issue and increase the conversion rate.[10] The stoichiometry of the reactants is critical; an excess of alcohol will favor the formation of the di-ester.

-

Trustworthiness: This method offers a reliable route to a mixture of MAP and DAP. Orthogonal experiments have identified optimal conditions, for instance, a 2.0 molar ratio of lauryl alcohol to P₂O₅ at 80°C for 4 hours, followed by hydrolysis at 70°C, yielding a product containing approximately 66% MAP and 25% DAP.[10]

Phosphorylation with Polyphosphoric Acid (PPA)

Polyphosphoric acid is a condensed form of phosphoric acid and can be viewed as an intermediate in reactivity between H₃PO₄ and P₂O₅. It is often used to synthesize products with a high monoester content.[1] The reaction can be performed at lower temperatures without dehydration, converting the alcohol almost quantitatively to MAP with minimal pyrolysis.[5]

Experimental Protocol: Direct Synthesis via Phosphorus Pentoxide

This protocol describes a robust method for synthesizing a mixed this compound product using P₂O₅, adapted from established literature.[10] It is designed to be self-validating through clear steps and checkpoints.

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Methodology:

-

Reactor Setup: Equip a clean, dry, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the setup is under a positive pressure of inert gas (e.g., Nitrogen) to prevent moisture ingress.

-

Reactant Charging:

-

Charge the reactor with lauryl alcohol (1.0 mole equivalent).

-

In a separate vessel, prepare a dispersion of phosphorus pentoxide (0.5 mole equivalent) in a suitable non-reactive solvent like mineral oil to prevent clumping.[10]

-

Slowly add the P₂O₅ dispersion to the stirred lauryl alcohol. The addition is exothermic; maintain the temperature below 45°C.

-

-

Phosphorylation Stage:

-

Hydrolysis Stage:

-

Purification:

-

Cool the reaction mixture to room temperature. The crude product will contain MAP, DAP, unreacted phosphoric acid, and the dispersing oil.

-

To remove unreacted phosphoric acid and other water-soluble impurities, perform a liquid-liquid extraction using a solvent pair such as diethyl ether and distilled water.[11] The phosphate esters will preferentially partition into the organic phase.

-

Separate the organic layer and wash it several times with water.

-

-

Isolation and Characterization:

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the final product, a white to slightly yellow solid or viscous liquid.[1]

-

Confirm the product identity and purity using the analytical techniques described below.

-

Product Characterization & Analytical Control

Rigorous analytical characterization is essential to confirm the synthesis of the target molecule and determine the product distribution.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for characterizing phosphorus-containing compounds. Each species (orthophosphoric acid, MAP, DAP) will give a distinct signal in the ³¹P-NMR spectrum, allowing for unambiguous identification and quantification of the mixture's composition.[7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can confirm the formation of the P-O-C ester bond and the presence of P=O and O-H functional groups. It is a rapid and effective tool for monitoring the reaction's progress and confirming the presence of the desired functional groups in the final product.[7]

-

Titration: Acid-base titration can be used to determine the acid value of the final product, which corresponds to the concentration of free acidic hydroxyl groups on the phosphate moieties. This is a common quality control metric in industrial settings.[12]

Quantitative Data Summary

The choice of synthetic route has a profound impact on the final product composition. The following table summarizes typical outcomes from different methodologies based on published data.

| Phosphorylating Agent | Catalyst / Conditions | Temp (°C) | Yield / Conversion | Selectivity / Product Distribution | Reference |

| H₃PO₄ | Schiff Base Mn Complex | Optimal | 93% Yield | >98% Monoalkyl Phosphate (MAP) | [9] |

| P₂O₅ | Dispersed in Mineral Oil | 80 | High Conversion | ~66% MAP, ~25% DAP, ~9% H₃PO₄ | [10] |

| H₃PO₄ | None (Azeotropic Distillation) | Varies | - | Mixture of MAP and DAP | [5] |

| Polyphosphoric Acid | Low Temp, No Dehydration | Low | Near-Quantitative | Almost exclusively MAP | [5] |

Conclusion

The synthesis of this compound is a versatile process that can be tailored to produce a desired ratio of mono- and di-esters by carefully selecting the phosphorylating agent and controlling the reaction conditions. Direct esterification with phosphoric acid offers a simple route, but its efficiency is dictated by water removal and can be significantly enhanced by catalysis. The use of more reactive agents like phosphorus pentoxide provides a reliable method for producing mixed phosphate esters, while polyphosphoric acid can be leveraged for high selectivity towards the mono-ester. For any drug development or research professional, a thorough understanding of these methods, coupled with robust purification and analytical characterization, is paramount to obtaining a well-defined product with the desired performance characteristics.

References

- 1. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 2. avanca.com [avanca.com]

- 3. This compound Market - Global Forecast 2025-2030 [researchandmarkets.com]

- 4. nbinno.com [nbinno.com]

- 5. Studies on Phosphorylation. II. [jstage.jst.go.jp]

- 6. Sciencemadness Discussion Board - Direct Esterification of Phosphoric Acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Synthesis and Properties of this compound Monoester – ScienceOpen [scienceopen.com]

- 8. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Laureth-4 Phosphate - PCC Group Product Portal [products.pcc.eu]

Lauryl Phosphate as an Amphiphilic Surfactant: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Role of Phosphate Esters in Surfactant Chemistry

Within the diverse landscape of surface-active agents, phosphate esters represent a versatile class of anionic surfactants renowned for their multifunctional properties.[1] Unlike their sulfated counterparts, the phosphate headgroup imparts unique characteristics, including enhanced stability over a broad pH range, excellent solubility, and inherent corrosion-inhibiting properties.[1][2] This technical guide focuses on a prominent member of this family, lauryl phosphate, exploring its fundamental properties as an amphiphilic surfactant and its applications in research and pharmaceutical development.

This compound, also known as dodecyl phosphate, consists of a C12 alkyl chain (lauryl group) as its hydrophobic tail and a phosphate group as its hydrophilic head.[3] This deceptively simple structure gives rise to a rich and complex behavior at interfaces, making it a valuable tool in formulations ranging from personal care products to potentially advanced drug delivery systems.[3][4] This guide will delve into the synthesis, physicochemical properties, and functional applications of this compound, providing a comprehensive resource for scientists and researchers seeking to leverage its unique attributes.

I. Physicochemical Properties of this compound

The performance of this compound as a surfactant is dictated by a combination of its molecular structure and its interaction with the surrounding medium. Key parameters that define its behavior include its ability to reduce surface tension, its propensity to form micelles above a certain concentration, and the balance between its hydrophilic and lipophilic nature.

Amphiphilic Nature and Molecular Structure

The defining characteristic of this compound is its amphiphilicity. The long, nonpolar C12 alkyl chain is responsible for its hydrophobic nature, driving it to minimize contact with aqueous environments. Conversely, the phosphate headgroup is highly polar and readily interacts with water molecules, rendering it hydrophilic. It is this dual nature that drives the assembly of this compound molecules at interfaces.

Caption: Molecular structure of this compound, highlighting the hydrophobic lauryl tail and the hydrophilic phosphate head.

Surface Tension Reduction and Critical Micelle Concentration (CMC)

A primary function of any surfactant is its ability to reduce the surface tension of a liquid. This compound is effective in this regard. For instance, this compound monoester, when synthesized from lauryl alcohol and phosphoric acid, can significantly lower the surface tension of water.[5][6]

A key parameter characterizing a surfactant's efficiency is its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[7] Below the CMC, the surfactant primarily adsorbs at the air-water or oil-water interface, leading to a sharp decrease in surface tension with increasing concentration. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension.

One study reported that lauryl monoester potassium phosphate reduced the surface tension of water to 25.08 mN/m at a CMC of 0.569 mmol/L.[5][6]

| Property | Value | Reference |

| Surface Tension at CMC | 25.08 mN/m | [5][6] |

| Critical Micelle Concentration (CMC) | 0.569 mmol/L | [5][6] |

Table 1: Surface activity properties of lauryl monoester potassium phosphate.[5][6]

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that helps in the selection of surfactants for specific applications, particularly for emulsification.[8] The HLB value reflects the balance between the hydrophilic and lipophilic portions of a surfactant molecule. Surfactants with lower HLB values (typically 3-6) are more lipophilic and are good for forming water-in-oil (W/O) emulsions, while those with higher HLB values (8-18) are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.[8][9]

Influence of Environmental Factors: pH and Temperature

The performance of ionic surfactants like this compound can be significantly influenced by the pH and temperature of the system.

-

pH: The phosphate headgroup of this compound can exist in different ionization states depending on the pH of the solution. At low pH, the phosphate group will be protonated, reducing its negative charge and, consequently, its hydrophilicity. As the pH increases, the phosphate group deprotonates, becoming more negatively charged and more hydrophilic. This change in ionization can affect the surfactant's solubility, CMC, and its interaction with other charged species in the formulation.[12][13] The stability of phosphate esters in highly alkaline conditions is a noted advantage over some other surfactant types.[7]

-

Temperature: The effect of temperature on the CMC of ionic surfactants is often complex. For many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.[6][14] This behavior is a result of the interplay between the temperature-dependent hydration of the hydrophilic headgroup and the disruption of the structured water around the hydrophobic tail.[6]

II. Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through the reaction of lauryl alcohol with a phosphating agent. The choice of phosphating agent and reaction conditions can influence the ratio of monoester to diester in the final product, which in turn affects the surfactant's properties.[7]

Synthesis of this compound Monoester

A straightforward synthesis of this compound monoester involves the direct reaction of lauryl alcohol with phosphoric acid without the need for a catalyst.[5][6] The crude product can then be purified by recrystallization.[5][6]

Experimental Protocol: Synthesis of this compound Monoester [5][6]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, combine lauryl alcohol and phosphoric acid in a desired molar ratio.

-

Reaction Conditions: Heat the mixture with stirring for a specified duration. The reaction can be carried out without a catalyst.

-

Purification: After the reaction is complete, the crude product can be purified by recrystallization from a suitable solvent to obtain the this compound monoester.

-

Characterization: The synthesized product should be characterized using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy and 31P Nuclear Magnetic Resonance (31P-NMR) to confirm the structure and purity.[5][6]

Monoester vs. Diester: Impact on Properties

The reaction between lauryl alcohol and a phosphating agent can yield both monothis compound and dithis compound. The ratio of these two species is critical as it significantly impacts the functional properties of the surfactant mixture.[8]

-

Monoester-rich mixtures are generally more hydrophilic and are preferred for applications requiring good foaming and detergency.[15]

-

Diester-rich mixtures are more lipophilic and tend to be better emulsifiers.[8]

The choice of phosphating agent plays a key role in controlling the monoester-to-diester ratio. For example, using polyphosphoric acid tends to yield a higher proportion of the monoester.[7]

Caption: Comparative properties of monolauryl and dithis compound.

III. Functional Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific and industrial applications, particularly in the realm of formulation science.

Emulsification and Formulation Stability

This compound and its salts are effective emulsifiers, capable of stabilizing dispersions of immiscible liquids, such as oil and water.[16] Its high HLB value suggests its suitability for creating oil-in-water (O/W) emulsions, which are common in pharmaceutical and cosmetic formulations. The negatively charged phosphate headgroup can impart an electrostatic repulsion between oil droplets, preventing coalescence and enhancing the long-term stability of the emulsion.

However, it is important to note that the emulsifying ability can be dependent on the specific form of this compound. One study indicated that lauryl monoester potassium phosphate did not exhibit good emulsifying ability on its own.[5][6] This highlights the importance of formulation optimization, where this compound may be used in combination with other co-surfactants or stabilizers to achieve the desired emulsion properties.

Experimental Protocol: Evaluation of Emulsion Stability

-

Emulsion Preparation: Prepare an oil-in-water emulsion using this compound as the emulsifier. A typical starting concentration would be above its CMC. The oil phase (e.g., a model oil like mineral oil or a relevant pharmaceutical oil) and the aqueous phase are homogenized using a high-shear mixer or sonicator.

-

Droplet Size Analysis: Immediately after preparation and at specified time intervals, measure the droplet size distribution of the emulsion using a technique like dynamic light scattering (DLS). An increase in the average droplet size over time indicates emulsion instability (coalescence).

-

Zeta Potential Measurement: Measure the zeta potential of the oil droplets. A sufficiently high negative zeta potential (typically more negative than -30 mV) suggests good electrostatic stabilization.

-

Macroscopic Observation: Visually inspect the emulsions for signs of instability, such as creaming (the rising of oil droplets) or phase separation.

-

Accelerated Stability Testing: To predict long-term stability, store the emulsions at elevated temperatures (e.g., 40°C) and observe for any changes in the above-mentioned parameters.

Solubilization of Poorly Soluble Drugs

A significant challenge in drug development is the formulation of poorly water-soluble (lipophilic) drugs, which often exhibit low bioavailability.[17] Surfactants can enhance the aqueous solubility of such drugs through a process called micellar solubilization.[18] Above the CMC, the hydrophobic cores of the micelles provide a microenvironment where lipophilic drug molecules can partition, thereby increasing their apparent solubility in the aqueous medium.[17][18]

Given its amphiphilic nature and ability to form micelles, this compound holds potential as a solubilizing agent for Biopharmaceutics Classification System (BCS) Class II drugs (high permeability, low solubility).[5] While much of the literature focuses on sodium lauryl sulfate (SLS) as a model anionic surfactant for this purpose, the principles are applicable to this compound.[18][19] The choice of surfactant and its concentration is critical, as interactions between the drug and the surfactant can sometimes lead to the formation of insoluble complexes, which would be counterproductive.[19]

Caption: Mechanism of micellar solubilization of a poorly soluble drug by this compound.

Potential in Advanced Drug Delivery Systems

Beyond simple solubilization, surfactants like this compound can be integral components of more sophisticated drug delivery systems, such as nanoemulsions and nanoparticles.

-

Nanoemulsions: These are thermodynamically stable, transparent or translucent dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[3][20] Their small droplet size provides a large interfacial area, which can enhance drug absorption.[3][20] this compound, in combination with co-surfactants, could be used to formulate nanoemulsions for oral, topical, or parenteral drug delivery.[15]

-

Nanoparticles: this compound can be used as a stabilizer in the preparation of drug nanoparticles. For instance, in the preparation of calcium phosphate nanoparticles, which are biocompatible and biodegradable drug carriers, surfactants can be used to control the size and stability of the particles.[21] The phosphate group of this compound could potentially interact with the calcium phosphate matrix, while the lauryl tail provides a hydrophobic domain for drug loading or steric stabilization.

IV. Safety and Toxicological Profile

For any excipient intended for pharmaceutical use, a thorough understanding of its safety profile is paramount. The available toxicological data for alkyl phosphates, the family to which this compound belongs, suggest a generally low order of acute toxicity.[17] However, as with many surfactants, irritation potential is a key consideration.

The skin irritancy of surfactants is often related to their ability to disrupt cell membranes and denature proteins.[22] For topical formulations, it is crucial that products containing this compound are formulated to be non-irritating.[22] The concentration of the surfactant, the presence of other ingredients, and the overall formulation design will all play a role in the final product's skin compatibility.

V. Future Perspectives and Unanswered Questions

While this guide provides a comprehensive overview of the current understanding of this compound as an amphiphilic surfactant, there remain several areas where further research is needed to fully unlock its potential, particularly in the pharmaceutical sciences.

-

Quantitative Physicochemical Data: There is a need for more precise and readily available data on the HLB values of both this compound monoester and diester, as well as detailed studies on the influence of pH and temperature on their CMC and other surfactant properties.

-

Molecular-Level Insights: Molecular dynamics simulations could provide a deeper understanding of how this compound molecules arrange themselves at oil-water interfaces and how they interact with drug molecules within a micelle.

-

Drug Delivery Case Studies: More research is needed to explore the use of this compound in specific drug delivery applications, including the formulation of BCS Class II drugs, with detailed characterization of drug loading, release kinetics, and in vivo performance.

-

Analytical Method Development: Robust and validated analytical methods for the quantification of this compound in complex pharmaceutical matrices are needed for quality control and pharmacokinetic studies.

References

- 1. Hydrophilic and lipophilic characteristics of non-fatty acid moieties: significant factors affecting antibacterial activity of lauric acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pharmadigests.com [pharmadigests.com]

- 6. scialert.net [scialert.net]

- 7. colloidmueg.weebly.com [colloidmueg.weebly.com]

- 8. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 9. HLB - what is it? Hydrophilic-lipophilic balance [products.pcc.eu]

- 10. Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Description of Temperature Dependence of Critical Micelle Concentration | Semantic Scholar [semanticscholar.org]

- 12. The influence of pH on surface properties of lung surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 15. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. specialchem.com [specialchem.com]

- 17. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. researchgate.net [researchgate.net]

- 20. jddtonline.info [jddtonline.info]

- 21. psecommunity.org [psecommunity.org]

- 22. ema.europa.eu [ema.europa.eu]

Monododecyl Phosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the physical and chemical characteristics of monododecyl phosphate (MDP), a versatile anionic surfactant with significant applications in research and pharmaceutical development. This document moves beyond a simple recitation of facts to offer expert insights into the causality behind its properties and the practical application of this knowledge.

Molecular Identity and Core Physicochemical Properties

Monododecyl phosphate, also known as lauryl phosphate, is an organophosphate ester consisting of a 12-carbon alkyl chain (dodecyl) attached to a phosphate group.[1][2] This amphiphilic structure, possessing both a hydrophobic tail and a hydrophilic head, is the foundation of its surface-active properties and its utility in various applications.

Chemical Structure and Identification

The fundamental structure of monododecyl phosphate dictates its behavior in different chemical environments.

Table 1: Chemical Identifiers for Monododecyl Phosphate

| Identifier | Value |

| Chemical Formula | C12H27O4P |

| Molecular Weight | 266.31 g/mol [1][2] |

| CAS Number | 2627-35-2[1][2] |

| Synonyms | This compound, Monothis compound, Dodecyl dihydrogen phosphate[3] |

Acidity and Aggregation Behavior in Aqueous Solutions

The interplay between the phosphate headgroup's acidity and the hydrophobic tail's tendency to self-associate governs the behavior of MDP in aqueous environments.

Acid Dissociation Constant (pKa)

Critical Micelle Concentration (CMC)

Above a specific concentration in an aqueous solution, known as the critical micelle concentration (CMC), individual surfactant molecules (unimers) aggregate to form micelles.[5][6] This process is driven by the hydrophobic effect, where the dodecyl chains cluster together to minimize their contact with water, while the hydrophilic phosphate heads remain exposed to the aqueous phase. The CMC is a critical parameter as many of the functional properties of surfactants, such as solubilization and detergency, are most effective above this concentration.[6] A study on this compound monoester potassium salt, a close analog, reported a CMC of 0.569 mmol/L.[7]

Solubility Profile

The solubility of monododecyl phosphate is a complex property that is highly dependent on the solvent, temperature, and the presence of counterions.

Aqueous Solubility

The aqueous solubility of the sodium salt of monododecyl phosphate exhibits an unusual temperature dependence.[8] The solubility initially increases with temperature, reaching a maximum, and then decreases before rising again. This behavior is attributed to the formation of different solid phases, including a "quarter-salt" complex between the undissociated acid and the monosalt.[8] In contrast, some sources describe mono-n-dodecyl phosphate as insoluble in water, which likely refers to the free acid form.

Solubility in Organic Solvents

Information regarding the solubility of monododecyl phosphate in various organic solvents is less documented in the provided search results. However, given its amphiphilic nature, it is expected to have some solubility in polar organic solvents.

Table 2: Summary of Key Physicochemical Parameters

| Parameter | Value/Description | Significance |

| pKa1 (estimated) | ~0.88 (for didodecyl phosphate)[4] | Determines the charge state of the phosphate headgroup at a given pH, influencing interactions. |

| CMC | ~0.569 mmol/L (for this compound monoester K+ salt)[7] | Concentration at which self-assembly into micelles occurs, crucial for solubilization and formulation. |

| Aqueous Solubility | Complex temperature dependence for the sodium salt.[8] | Affects formulation strategies and storage conditions. |

Self-Assembly and Interfacial Behavior

A key characteristic of monododecyl phosphate is its ability to self-assemble at interfaces, forming organized monolayers. This property is exploited in surface modification and the creation of functional coatings. The formation of these self-assembled monolayers (SAMs) can be influenced by the substrate material and the composition of the solution.

Applications in Drug Development

The unique physicochemical properties of monododecyl phosphate make it a valuable excipient in pharmaceutical formulations, particularly in drug delivery systems.[9][10][11][12][13]

Surfactant and Emulsifier

As a surfactant, monododecyl phosphate can be used to increase the solubility and bioavailability of poorly water-soluble drugs.[14] Its ability to form micelles allows for the encapsulation of hydrophobic drug molecules, facilitating their dispersion in aqueous media.

Nanoparticle-Based Drug Delivery

Monododecyl phosphate and similar surfactants are utilized in the formulation of nanoparticles for targeted drug delivery.[15][16] The surfactant can stabilize the nanoparticle suspension and modify the surface properties to control drug release and interaction with biological systems. For instance, calcium phosphate nanoparticles, which are structurally similar to the headgroup of MDP, are explored as drug delivery carriers due to their biocompatibility and osteogenic properties.[17]

Interaction with Cell Membranes

The amphiphilic nature of monododecyl phosphate allows it to interact with cell membranes, which are primarily composed of a lipid bilayer.[18] This interaction is concentration-dependent; at high concentrations, it can lead to membrane solubilization and cell lysis, while at lower concentrations, it can alter membrane properties.[18] Understanding these interactions is crucial for designing effective and safe drug delivery systems.

Safety and Toxicology

Monododecyl phosphate is classified as a skin and eye irritant.[19][20] Direct contact can cause redness, itching, and pain.[21] Inhalation may lead to respiratory irritation.[19] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[1]

Table 3: Summary of Hazard Information

| Hazard | Description | Precautionary Measures |

| Skin Irritation | Causes skin irritation.[19] | Wear protective gloves.[1] |

| Eye Irritation | Causes serious eye irritation.[19] | Wear safety glasses with side-shields.[1] |

| Respiratory Irritation | May cause respiratory irritation.[19] | Avoid breathing dust/fumes. Use in a well-ventilated area. |

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of monododecyl phosphate using potentiometric titration.[22]

Methodology:

-

Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10.

-

Sample Preparation: Prepare a solution of monododecyl phosphate in a suitable solvent (e.g., water or a water/co-solvent mixture) at a known concentration (e.g., 1 mM).

-

Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This protocol describes the determination of the CMC of monododecyl phosphate by measuring the surface tension of its aqueous solutions.[23][24]

Methodology:

-

Solution Preparation: Prepare a series of aqueous solutions of monododecyl phosphate with varying concentrations, spanning a range expected to include the CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a surface tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).

-

Data Plotting: Plot the surface tension as a function of the logarithm of the monododecyl phosphate concentration.

-

CMC Determination: The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau. The CMC is the concentration at the intersection of these two linear regions.[23]

Conclusion

Monododecyl phosphate is a multifaceted molecule with a rich and complex physicochemical profile. Its amphiphilic nature, tunable charge, and self-assembly characteristics make it a valuable tool for researchers and a functional excipient in the development of advanced drug delivery systems. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe application in scientific and industrial settings.

References

- 1. Page loading... [guidechem.com]

- 2. mono-N-Dodecyl phosphate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. mono-n-Dodecyl phosphate, tech. 90% | Fisher Scientific [fishersci.ca]

- 4. Didodecyl phosphate | C24H51O4P | CID 23467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. collaborate.princeton.edu [collaborate.princeton.edu]

- 9. old.pharmi.uz [old.pharmi.uz]

- 10. pharmafocuseurope.com [pharmafocuseurope.com]

- 11. Pharmaceutical Excipients and Drug Metabolism: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. alkan-chemical.com [alkan-chemical.com]

- 14. mdpi.com [mdpi.com]

- 15. nanocomposix.com [nanocomposix.com]

- 16. Drug delivery systems based on mesoporous silica nanoparticles for the management of hepatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wjgnet.com [wjgnet.com]

- 18. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. Dodecylphosphate | C12H25O4P-2 | CID 1550836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. aksci.com [aksci.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. biolinscientific.com [biolinscientific.com]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of Lauryl Phosphate

This guide provides a comprehensive exploration of the molecular structure of lauryl phosphate, an amphiphilic molecule of significant interest in materials science, cosmetics, and pharmaceutical drug delivery. We will delve into its core structural components, the nuances that dictate its physicochemical behavior, and the analytical methodologies essential for its robust characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this versatile phosphate ester.

Foundational Chemistry of this compound

This compound, also known as dodecyl dihydrogen phosphate, is an organophosphate surfactant. Its structure is fundamentally amphiphilic, comprising two distinct moieties: a hydrophilic phosphate head group and a hydrophobic lauryl (dodecyl) tail.[1] This dual nature is the cornerstone of its functionality, enabling it to act as an emulsifier, dispersant, and stabilizer at interfaces.[2][3][4]

The molecular formula for the monoester form is C₁₂H₂₇O₄P, with a molecular weight of approximately 266.31 g/mol .[5][6] However, it is critical to understand that commercial synthesis of this compound rarely yields a pure compound. The reaction between lauryl alcohol and a phosphating agent, such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid, typically produces a mixture of monoester, diester (di-lauryl phosphate), and residual free phosphoric acid.[7][8][9][10] The ratio of these components is highly dependent on the synthesis conditions and significantly influences the overall properties of the final product.[9][10]

The Monoester vs. Diester Forms

The distinction between monothis compound and dithis compound is paramount.

-

Monothis compound (MAP): Features one lauryl chain esterified to the phosphoric acid molecule. It possesses two acidic protons on the phosphate group, making it a stronger acid and more hydrophilic compared to the diester.

-

Dithis compound (DAP): Features two lauryl chains esterified to the phosphoric acid molecule. With only one remaining acidic proton, it is significantly more hydrophobic (lipophilic) and has different packing parameters.

The ratio of monoester to diester dictates key performance attributes such as solubility, emulsification capacity, and critical micelle concentration (CMC).[9][10]

References

- 1. This compound | 2627-35-2 | Benchchem [benchchem.com]

- 2. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 3. specialchem.com [specialchem.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. CN102527293A - Method for preparing lauryl ether phosphate ester - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Mono-di phosphates esters | Lamberti Group [lamberti.com]

- 10. p2infohouse.org [p2infohouse.org]

Critical micelle concentration of lauryl phosphate esters.

An In-Depth Technical Guide to the Critical Micelle Concentration of Lauryl Phosphate Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound esters (LPEs) are anionic surfactants of significant interest in the pharmaceutical sciences, valued for their biocompatibility and versatile physicochemical properties. A fundamental parameter governing their application in drug delivery and formulation is the Critical Micelle Concentration (CMC)—the specific concentration at which individual surfactant molecules (monomers) self-assemble into thermodynamically stable aggregates known as micelles. Operating above the CMC is critical for functionalities such as the solubilization of poorly soluble active pharmaceutical ingredients (APIs) and the formation of stable drug delivery systems. This guide provides a comprehensive examination of the principles of micellization for LPEs, details the key factors influencing their CMC, and presents authoritative, step-by-step protocols for its accurate experimental determination.

Introduction to this compound Esters

This compound esters are a class of organophosphate surfactants derived from the esterification of lauryl alcohol (dodecanol).[1][2] Their structure consists of a hydrophilic phosphate head group and a hydrophobic 12-carbon alkyl chain (lauryl group).[3] The synthesis process, typically involving phosphating agents like phosphorus pentoxide or polyphosphoric acid, results in a mixture of monoalkyl phosphate (MAP) and dialkyl phosphate (DAP) esters.[4][5]

The ratio of these mono- and di-esters is a critical determinant of the surfactant's overall properties.[5]

-

Mono-lauryl Phosphate (MAP): With one hydrophobic tail, MAPs are generally characterized by good detergency and foaming properties.[6]

-

Di-lauryl Phosphate (DAP): Featuring two hydrophobic tails attached to a single phosphate head, DAPs are more hydrophobic and are often better emulsifying agents.

This inherent structural variability, combined with the ability to use different neutralizing bases (e.g., potassium hydroxide, sodium hydroxide, or amines), allows for the fine-tuning of LPE properties for specific applications, from personal care products to advanced drug delivery vehicles.[6][7][8]

The Phenomenon of Micellization

Surfactant molecules, being amphiphilic, exhibit unique behavior in aqueous solutions. At low concentrations, LPE monomers exist individually in the bulk solution and also adsorb at the air-water interface, orienting their hydrophobic lauryl tails away from the water. This adsorption disrupts the cohesive energy of water molecules at the surface, leading to a reduction in surface tension.[9][10]

As the surfactant concentration increases, the interface becomes saturated with monomers. To minimize the unfavorable interaction between their hydrophobic tails and water, the monomers in the bulk solution begin to self-assemble into aggregates. This process, known as micellization, is an entropically driven phenomenon.[11] The resulting micelles are typically spherical structures where the hydrophobic lauryl chains form a core, sequestered from the water, and the hydrophilic phosphate head groups form an outer shell, or corona, that interacts favorably with the surrounding aqueous environment.[11]

Critical Micelle Concentration (CMC): The Definitive Metric

The Critical Micelle Concentration (CMC) is defined as the concentration of surfactant at which the formation of micelles begins.[11] It represents a quasi-phase transition, where a sharp change in the relationship between concentration and the physicochemical properties of the solution (e.g., surface tension, conductivity, turbidity) is observed.[12]

-

Below the CMC: Added surfactant monomers partition between the bulk solution and the air-water interface, causing a significant drop in surface tension.

-

At and Above the CMC: The interface is saturated. Further addition of surfactant leads to the formation of more micelles, while the monomer concentration in the bulk solution remains relatively constant. Consequently, properties like surface tension plateau or change slope dramatically.[12]

Knowledge of the CMC is paramount in drug development. For a surfactant to act as an effective solubilizing agent for a hydrophobic drug, its concentration in the formulation must be above its CMC, ensuring the presence of micellar "cores" to host the drug molecules.[13][14]

Key Factors Influencing the CMC of this compound Esters

The CMC is not an immutable constant but is highly sensitive to both the molecular structure of the surfactant and the conditions of the aqueous medium.

Molecular Structure

-

Hydrophobic Chain Length: For a homologous series of surfactants, increasing the length of the hydrophobic alkyl chain increases its hydrophobicity. This disfavors its presence in water and promotes micellization at a lower concentration. Therefore, the CMC decreases logarithmically as the alkyl chain length increases.[11]

-

Monoester vs. Diester Ratio: The presence of two alkyl chains in di-lauryl phosphate (DAP) significantly increases its hydrophobicity compared to the single-chain mono-lauryl phosphate (MAP). This structural difference has a profound impact on the CMC. For dodecyl (lauryl) phosphate esters, mixtures with a low mono/di ratio (i.e., higher in the more hydrophobic DAP) exhibit a lower CMC than mixtures with a high mono/di ratio.[5][15]

-

Nature of the Counter-ion: For ionic surfactants, the counter-ion (e.g., K⁺, Na⁺) can influence the CMC. Different ions can affect the degree of repulsion between the charged head groups in a micelle. For many anionic surfactants, the CMC decreases in the order of Li⁺ > Na⁺ > K⁺, as the smaller, more hydrated ions are less effective at shielding the negative charge of the head groups.[16]

Environmental and Formulation Conditions

-

Presence of Electrolytes: Adding electrolytes (salts) to a solution of ionic surfactants like LPEs significantly lowers the CMC.[16][17] The added counter-ions reduce the electrostatic repulsion between the negatively charged phosphate head groups in the micelle, making it energetically more favorable for them to aggregate.[16][18] This "salting-out" effect promotes micelle formation at lower surfactant concentrations.

-

Effect of pH: The phosphate head group is ionizable. Changes in pH can alter the degree of ionization of the head group, thereby affecting the electrostatic repulsions and, consequently, the CMC. For phosphate esters, which are weak acids, changes in pH that affect the charge state will influence micellization.[12][19][20]

-

Effect of Temperature: The effect of temperature on the CMC of ionic surfactants is complex. An increase in temperature can decrease the hydration of the hydrophilic head groups, which favors micellization and lowers the CMC.[16] However, it also increases the solubility of the monomers, which opposes micellization. The net effect depends on the specific surfactant and temperature range.[16][21]

Authoritative Methodologies for CMC Determination

The determination of CMC relies on detecting the abrupt change in a solution's physical property as a function of surfactant concentration. Surface tensiometry and fluorescence spectroscopy are two of the most robust and widely adopted methods.

Surface Tensiometry

Principle: This is a direct and fundamental method based on the defining characteristic of surfactants: their ability to lower surface tension. A plot of surface tension versus the logarithm of surfactant concentration yields two distinct linear regions. Below the CMC, surface tension decreases sharply with increasing concentration. Above the CMC, the surface tension remains relatively constant as new monomers form micelles rather than migrating to the interface. The CMC is determined from the intersection of these two lines.[9]

Experimental Protocol (Du Noüy Ring Method):

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the this compound ester in high-purity water (e.g., deionized or distilled), ensuring the concentration is well above the anticipated CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water. Ensure the platinum-iridium ring is meticulously cleaned (e.g., by flaming to red heat) before each measurement to remove contaminants.

-

Temperature Control: Place the first sample (lowest concentration) in a thermostated vessel to maintain a constant temperature throughout the experiment.

-

Measurement: Immerse the Du Noüy ring in the sample solution. Measure the force required to pull the ring through the air-water interface. The instrument software will convert this force to a surface tension value (mN/m).

-

Equilibration: Allow sufficient time for the surfactant monomers to adsorb and equilibrate at the interface before taking a stable reading. This is crucial for accurate measurements.

-

Iterative Measurement: Repeat steps 4-6 for each of the prepared dilutions, moving from lowest to highest concentration.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the concentration (log C). Identify the two linear portions of the curve and determine their intersection. The concentration at this intersection point is the CMC.[9]

Fluorescence Spectroscopy (Pyrene Probe Method)

Principle: This highly sensitive method utilizes a hydrophobic fluorescent probe, most commonly pyrene, whose fluorescence emission spectrum is exquisitely sensitive to the polarity of its microenvironment. In a polar aqueous solution (below the CMC), pyrene exhibits a characteristic emission spectrum. When micelles form, the nonpolar pyrene molecules preferentially partition into the hydrophobic micellar core. This change from a polar to a nonpolar environment causes a distinct change in the vibrational fine structure of pyrene's emission spectrum, particularly in the ratio of the intensity of the first and third vibronic peaks (I₁/I₃). A plot of the I₁/I₃ ratio versus surfactant concentration shows a sharp sigmoidal decrease, with the inflection point corresponding to the CMC.

Experimental Protocol:

-

Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent like methanol or acetone at a concentration of approximately 10⁻³ M.

-

Sample Preparation: Prepare a series of this compound ester solutions of varying concentrations in high-purity water.

-

Probe Doping: To each surfactant solution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 10⁻⁶ M) to avoid excimer formation. The volume of the organic solvent added should be minimal (<1%) to not affect micellization.

-

Solvent Evaporation: Gently agitate the solutions and allow them to equilibrate in the dark for several hours (or overnight) to ensure complete partitioning of the pyrene and evaporation of the organic solvent.

-

Spectrometer Setup: Set the fluorescence spectrometer with an excitation wavelength of approximately 334-339 nm. Set the emission scan range to cover the pyrene emission peaks (approx. 350-450 nm).

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each sample.

-

Data Analysis: From each spectrum, determine the fluorescence intensity of the first vibronic peak (I₁, ~373 nm) and the third vibronic peak (I₃, ~384 nm). Calculate the I₁/I₃ ratio for each concentration.

-

CMC Determination: Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. The resulting data will typically form a sigmoidal curve. The CMC can be taken as the concentration at the midpoint of the transition in this curve.

Quantitative CMC Data for this compound Esters

The CMC of this compound esters is highly dependent on their specific composition and the conditions of measurement. The following table summarizes key findings from the literature, providing a quantitative basis for formulation scientists.

| Surfactant Species | Counter-ion | Mono/Diester Ratio | CMC (mmol/L) | Measurement Method | Reference |

| This compound Monoester | Potassium (K⁺) | High Monoester | 0.569 | Surface Tensiometry | [4][22] |

| Dodecyl Phosphate Esters | Not Specified | Low Mono/Di Ratio | Lower than High Ratio | Surface Tensiometry | [5][15] |

| Dodecyl Phosphate Esters | Not Specified | High Mono/Di Ratio | Higher than Low Ratio | Surface Tensiometry | [5][15] |

Note: The CMC is sensitive to temperature and electrolyte concentration. The value for Lauryl Monoester Potassium Phosphate was determined in water without additional electrolytes.[4][22]

Implications for Drug Development

A thorough understanding and precise measurement of the CMC of this compound esters are critical for their successful application in pharmaceuticals.

-

Solubilization of Poorly Soluble Drugs: The primary application of surfactants in drug formulation is to enhance the solubility and bioavailability of APIs belonging to the Biopharmaceutics Classification System (BCS) Class II and IV. By formulating with an LPE concentration significantly above the CMC, the hydrophobic cores of the micelles can encapsulate the drug molecules, effectively increasing their apparent solubility in the aqueous medium of the dosage form.[13]

-

Stability of Formulations: In liquid formulations such as emulsions and suspensions, surfactants adsorb at the oil-water or solid-liquid interface, preventing coalescence or aggregation. The CMC is an indicator of the concentration at which the surfactant system is thermodynamically stable, which is crucial for ensuring the shelf-life and performance of the product.

-

Drug Delivery Systems: LPE micelles can serve as nanocarriers for targeted drug delivery. The size and properties of these micelles, which form at the CMC, can be tailored by adjusting formulation parameters to control drug loading, release kinetics, and biodistribution.[13]

Conclusion

The Critical Micelle Concentration is a cornerstone parameter in the characterization of this compound esters for pharmaceutical applications. It is not a single value but is dynamically influenced by the surfactant's molecular architecture—notably the mono- to di-ester ratio—and the physicochemical environment of the formulation, including pH and ionic strength. The choice of an appropriate analytical methodology, such as surface tensiometry or fluorescence spectroscopy, is essential for its accurate and reliable determination. By leveraging a deep understanding of the CMC and the factors that govern it, researchers and formulation scientists can effectively harness the properties of this compound esters to design robust, stable, and efficacious drug products.

References

- 1. specialchem.com [specialchem.com]

- 2. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cir-safety.org [cir-safety.org]

- 8. ulprospector.com [ulprospector.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. Research Progress on the Application of Surfactants in the Pharmaceutical Field - Oreate AI Blog [oreateai.com]

- 14. academicjournals.org [academicjournals.org]

- 15. benchchem.com [benchchem.com]

- 16. jcsp.org.pk [jcsp.org.pk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Hydrophilic-lipophilic balance (HLB) of lauryl phosphate.

An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Lauryl Phosphate

Abstract